![molecular formula C16H13ClF5N B2481199 3-(3-Chloro-4-fluorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine CAS No. 2344678-80-2](/img/structure/B2481199.png)
3-(3-Chloro-4-fluorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine
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Description
Synthesis Analysis
The synthesis of complex fluorinated compounds like 3-(3-Chloro-4-fluorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine often involves multistep reactions, starting from simpler aromatic compounds. These processes may include halogenation, amination, and the introduction of trifluoromethyl groups. Fluorination techniques are crucial, as the introduction of fluorine atoms significantly affects the molecule's reactivity and properties. The methodologies for monofluoromethylation, which is relevant for modifying molecular properties in synthetic medical chemistry, highlight the versatility of fluorinated groups in synthesis processes (Moskalik, 2023).
Scientific Research Applications
Fluoro-Polyimides Synthesis
Fluoro-polyimides have been synthesized using a fluorine-containing aromatic diamine, which includes the trifluoromethyl groups at β position of the amine group, bridged by ether bonds. These polyimides exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability (Xie et al., 2001).
Synthesis of Chalcone Derivatives
The synthesis of chalcone derivatives, involving the base-catalyzed Claisen-Schmidt condensation reaction of 4-(propan-2-yl)benzaldehyde with substituted acetophenones, has been reported. These derivatives exhibit specific crystal structures and intermolecular interactions, as evidenced by Hirshfeld surfaces analysis (Salian et al., 2018).
Antitumor Activity
A compound containing 3-(trifluoromethyl)phenyl shows distinct inhibitory capacity against proliferation of certain cancer cell lines, suggesting its potential application in antitumor research (Ji et al., 2018).
Photocyclization Research
Research on the photochemical behavior of halo-substituted diarylpropan-1,3-diones, including chloro and fluoro derivatives, indicates specific pathways for cyclization to flavones, suggesting applications in organic photochemistry (Košmrlj & Šket, 2007).
Antibacterial and Antioxidant Properties
Research has been conducted on the synthesis of 3-(4-chlorophenyl)-3-(4-fluorophenyl)propylamine and its derivatives, examining their antibacterial and antioxidant properties. Some compounds exhibit high antibacterial activity but do not neutralize superoxide radicals (Арутюнян et al., 2012).
Synthesis of Furo[3,2-c]pyridine Derivatives
The synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine and its derivatives involves several steps, including cyclization and amination, indicating potential applications in organic synthesis (Bradiaková et al., 2008).
Synthesis of Quinoline Derivatives
A series of quinolines and their phenylacetylene derivatives have been synthesized, demonstrating potential in the field of organic chemistry and possibly in antimicrobial research, though significant results against bacteria and fungi were not observed in this particular study (Bonacorso et al., 2018).
Synthesis of Arylene Ether Polymers
Research on the synthesis of novel arylene ether polymers derived from trifluoromethyl-substituted bis(ether amine) monomers shows that these polymers are highly soluble, have good thermal stability, and exhibit ultraviolet-visible absorption cutoff wavelengths, suggesting applications in materials science (Chung et al., 2006).
properties
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF5N/c17-12-7-9(1-4-14(12)19)2-6-15(23)10-3-5-13(18)11(8-10)16(20,21)22/h1,3-5,7-8,15H,2,6,23H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQANALEWHSPRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(C2=CC(=C(C=C2)F)C(F)(F)F)N)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF5N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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